molecular formula C25H23FN4O4S B2487820 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021214-90-3

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2487820
M. Wt: 494.54
InChI Key: ALKWWFHLGRTJPT-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are often studied for their pharmaceutical applications, notably for their potential roles in targeting various receptors or enzymes within biological systems. The specific functionalities within its structure, such as the pyrazolo[3,4-b]pyridine moiety and the tetrahydrothiophene dioxido group, suggest it may have unique interactions with biological targets.

Synthesis Analysis

The synthesis of complex pyrazolopyridine derivatives often involves multi-step reactions, starting from basic building blocks like pyrazoles and pyridines, which are further functionalized with various substituents through nucleophilic substitution, cyclization, and coupling reactions. A study on a related compound, N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide, demonstrates the feasibility of such complex syntheses, including nucleophilic displacement and radiolabeling for PET imaging studies (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by a hybrid framework that combines the features of pyrazole and pyridine rings. This structure is often analyzed using X-ray crystallography, NMR, and computational methods to understand the conformation, electronic distribution, and potential binding sites for biological interactions. A related study provides insights into the crystal structure, confirming the twisted conformation between the pyrazole and thiophene rings, along with hydrogen bonding interactions (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of various pyrazole and pyrazolopyridine derivatives, highlighting methods for creating these compounds and analyzing their structures through techniques like NMR, X-ray crystallography, and spectral data analysis. Such studies provide insights into the chemical properties and potential applications of these compounds in medicinal chemistry and materials science (Quiroga et al., 1999; Hassan et al., 2014).

Molecular Interaction Studies

  • Studies on molecular interaction, especially within the context of receptor-ligand interactions, can shed light on the potential therapeutic uses of pyrazole derivatives. For instance, detailed molecular orbital method analyses have been conducted to understand the conformational preferences and binding mechanisms of certain pyrazole derivatives to specific receptors, offering valuable information for drug design and discovery (Shim et al., 2002).

Radiotracer Development

  • Pyrazole derivatives have also been investigated for their potential in developing radiotracers for positron emission tomography (PET) imaging, particularly for studying cannabinoid receptors in the brain. This research has implications for understanding and treating neurological conditions by providing a method to visualize and study receptor activity in vivo (Katoch-Rouse et al., 2003).

Antitubercular and Antibacterial Activities

  • The synthesis of novel compounds and their evaluation for antitubercular and antibacterial activities represent a significant area of research. Such studies aim to discover new therapeutic agents against resistant strains of bacteria and tuberculosis, demonstrating the potential of pyrazole derivatives in contributing to the development of new antibiotics (Bodige et al., 2020).

Anticancer and Anti-Inflammatory Properties

  • Research into the cytotoxicity of pyrazole derivatives against various cancer cell lines, as well as their anti-inflammatory properties, highlights the potential of these compounds in developing new treatments for cancer and inflammatory diseases. Such studies are crucial for understanding the biological activities of these compounds and their mechanisms of action (Hassan et al., 2015; Rahmouni et al., 2016).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S/c1-15-23-21(25(31)27-18-7-5-17(26)6-8-18)13-22(16-3-9-20(34-2)10-4-16)28-24(23)30(29-15)19-11-12-35(32,33)14-19/h3-10,13,19H,11-12,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKWWFHLGRTJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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